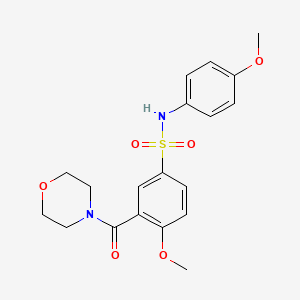
4-methoxy-N-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as MMPS, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMPS is a small molecule inhibitor that has been shown to have potent anticancer activity against a wide range of cancer cell lines.
Mechanism of Action
4-methoxy-N-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide is a potent inhibitor of MMPs, which are enzymes that degrade the extracellular matrix (ECM) and play a crucial role in cancer cell invasion and metastasis. MMPs are overexpressed in several types of cancer, and their inhibition has been shown to have potent anticancer activity. This compound inhibits the activity of MMPs by binding to their active site and preventing the cleavage of ECM proteins, thereby inhibiting cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity against a wide range of cancer cell lines. Several studies have reported that this compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of MMPs. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. This compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-methoxy-N-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide is its potent anticancer activity against a wide range of cancer cell lines. This compound has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. Another limitation of this compound is its instability in aqueous solutions, which makes it difficult to store and use in lab experiments.
Future Directions
Several future directions can be explored for the development of 4-methoxy-N-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide as a potential anticancer agent. One of the future directions is the optimization of the synthesis method to improve the solubility and stability of this compound in aqueous solutions. Another future direction is the development of novel formulations of this compound that can improve its bioavailability and pharmacokinetic properties. Additionally, the combination of this compound with other anticancer agents can be explored to enhance its anticancer activity and reduce the development of drug resistance. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential therapeutic applications in cancer treatment.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in cancer treatment. This compound exhibits potent anticancer activity against a wide range of cancer cell lines by inhibiting the activity of MMPs. This compound has low toxicity in normal cells, making it a promising candidate for cancer therapy. However, the poor solubility and instability of this compound in aqueous solutions are limitations that need to be addressed. Several future directions can be explored to further develop this compound as a potential anticancer agent.
Synthesis Methods
The synthesis of 4-methoxy-N-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the reaction of 4-methoxyphenyl isocyanate with 4-morpholinylcarbonyl chloride followed by the reaction with 4-methoxybenzenesulfonyl chloride. The final product is obtained by purification through column chromatography. The chemical structure of this compound is shown in Figure 1.
Scientific Research Applications
4-methoxy-N-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have reported that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, colon cancer, and prostate cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis.
properties
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-15-5-3-14(4-6-15)20-28(23,24)16-7-8-18(26-2)17(13-16)19(22)21-9-11-27-12-10-21/h3-8,13,20H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKSZKXHBIDRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


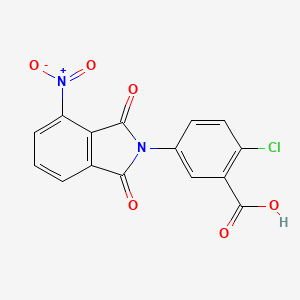
![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5884076.png)
![5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5884078.png)
![methyl 2-[(4-phenylbutanoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5884083.png)
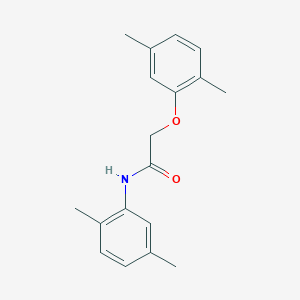
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5884102.png)
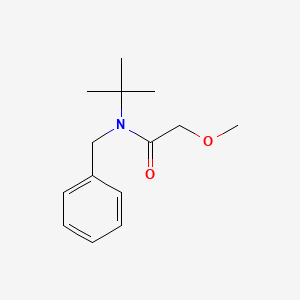
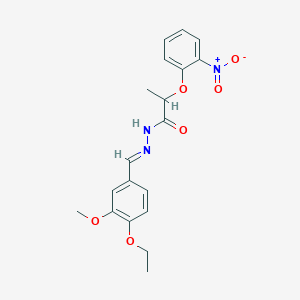
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5884129.png)

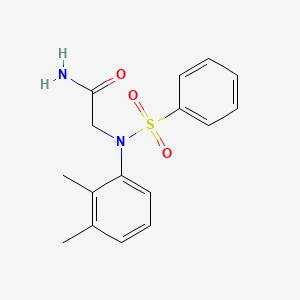
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5884145.png)
